2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that features a benzamide core substituted with a hydroxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: 2-oxo-4-(1H-1,2,4-triazol-5-yl)benzamide.
Reduction: 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzylamine.
Substitution: 2-alkoxy-4-(1H-1,2,4-triazol-5-yl)benzamide or 2-acetoxy-4-(1H-1,2,4-triazol-5-yl)benzamide.
Scientific Research Applications
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can interact with metal ions or other functional groups, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the hydroxy group.
2-hydroxy-4-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a different position of the triazole ring.
2-hydroxy-4-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole isomer.
Uniqueness
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the specific positioning of the hydroxy group and the triazole ring, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological activities and chemical behaviors compared to its analogs .
Properties
CAS No. |
63245-37-4 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13) |
InChI Key |
SCLZIXYPBCWBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N |
Origin of Product |
United States |
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